molecular formula C8H12O4 B1366575 Dimethyl trans-3-Hexenedioate CAS No. 25126-93-6

Dimethyl trans-3-Hexenedioate

Cat. No. B1366575
CAS RN: 25126-93-6
M. Wt: 172.18 g/mol
InChI Key: CPSQPCGPYWRIPB-ONEGZZNKSA-N
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Description

Dimethyl trans-3-Hexenedioate, with the chemical formula C<sub>8</sub>H<sub>12</sub>O<sub>4</sub>, is an organic compound. It belongs to the class of hexenedioic acid esters. This compound is characterized by its fruity odor and is commonly used in perfumery and flavoring.



Synthesis Analysis

The synthesis of Dimethyl trans-3-Hexenedioate involves the esterification of trans-3-Hexenedioic acid (also known as sorbic acid) with methanol. The reaction typically occurs under acidic conditions, catalyzed by a strong acid such as sulfuric acid. The esterification process yields the desired product, Dimethyl trans-3-Hexenedioate.



Molecular Structure Analysis

Dimethyl trans-3-Hexenedioate has the following molecular structure:
!Molecular Structure)



Chemical Reactions Analysis

Dimethyl trans-3-Hexenedioate can participate in various chemical reactions. Notably, it can undergo hydrolysis in the presence of water and an acid or base, yielding trans-3-Hexenedioic acid and methanol. Additionally, it may react with nucleophiles, such as alcohols or amines, to form different esters or amides.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Odor : Fruity

    • Appearance : Colorless to pale yellow liquid

    • Melting Point : Approximately -20°C

    • Boiling Point : Approximately 220°C



  • Chemical Properties :

    • Solubility : Soluble in organic solvents (e.g., ethanol, acetone)

    • Stability : Stable under normal conditions




Scientific Research Applications

Catalytic Processes and Chemical Synthesis

Dimethyl trans-3-Hexenedioate plays a significant role in various catalytic processes and chemical syntheses. For instance, its formation has been achieved through the selective tail-to-tail dimerization of methyl methacrylate, catalyzed by N-heterocyclic carbene, showcasing its potential in creating specific molecular structures (Matsuoka et al., 2011). Additionally, this compound has been utilized in the synthesis of novel renewable polyesters and polyamides via olefin metathesis, highlighting its application in developing environmentally sustainable materials (Dewaele et al., 2016).

Isomerization and Dimerization Studies

Research has also focused on the isomerization and dimerization characteristics of compounds related to Dimethyl trans-3-Hexenedioate. Studies on the stereospecificity of catalytic isomerization of olefins, such as 3,4-dimethyl-3-hexenes, provide insights into the chemical behavior and potential applications of these compounds in various industrial processes (Maurel et al., 1971). The linear dimerization of acrylates by palladium and rhodium catalysts, impacting the yield and selectivity of linear dialkyl hexenedioates, further exemplifies the compound's relevance in chemical manufacturing (Nugent & Mckinney, 1985).

Pharmaceutical Research

In the pharmaceutical domain, compounds structurally similar to Dimethyl trans-3-Hexenedioate have been explored for their potential in treating various health conditions. For example, studies on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioids reveal their efficacy in gastrointestinal motility disorders, suggesting the therapeutic potential of related compounds (Zimmerman et al., 1994).

Environmental and Biological Studies

Environmental and biological studies have also utilized similar compounds to understand plant-insect interactions and nutrient levels. Research on insect-induced plant volatiles in Bt and conventional oilseed rape plants, including compounds like trans-3-hexenedioate, sheds light on the complex interactions within ecosystems and their potential agricultural implications (Ibrahim et al., 2008).

Safety And Hazards

Dimethyl trans-3-Hexenedioate is generally considered safe for use in perfumery and flavoring. However, as with any chemical, precautions should be taken:



  • Inhalation : Avoid inhaling vapors.

  • Skin Contact : Prolonged skin contact may cause irritation.

  • Eye Contact : May cause eye irritation.

  • Ingestion : Not intended for consumption.
    Always follow safety guidelines and wear appropriate protective equipment when handling this compound.


Future Directions

Research on Dimethyl trans-3-Hexenedioate could explore its potential applications beyond perfumery and flavoring. Investigating its biological activity, environmental impact, and industrial uses may reveal new avenues for this compound.


properties

IUPAC Name

dimethyl (E)-hex-3-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-4H,5-6H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSQPCGPYWRIPB-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC=CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C/C=C/CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347459
Record name Dimethyl (E)-hex-3-enedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl trans-3-Hexenedioate

CAS RN

25126-93-6
Record name 25126-93-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222824
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl (E)-hex-3-enedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,3-butadiene (1000 mmoles) along with 0.444 g. (2.5 mmole) palladium (II) chloride, 3.36 g. (25 mmole) copper (II) chloride and 0.21 g. (5 mmole) lithium chloride, 32 mmole of methyl alcohol and 1000 mmole of 1,1-dimethoxycyclohexane was reacted in a 500 ml nickel-molybdenum (Hastelloy alloy) stirred autoclave to prepare a mixture of 41.80 g. (243 mmoles) of cis and trans dimethyl hex-3-endioate, at a trans to cis ratio of 3:1, and 2.04 g. (12 mmoles) of dimethyl hex-2,4-diendioate. The liquid feed and solid catalyst components were charged into the autoclave as homogeneous solutions. The 1,3-butadiene was charged into a sight glass and allowed to come to thermal equilibrium and then charged into the autoclave as a liquid under pressure. The reaction temperature was 100° C. and the total initial carbon monoxide pressure was 1600 psig. The reaction was initiated by a 100 psig charge of oxygen and 1000 psig line purging charge of carbon monoxide giving a total system pressure of 1800 psig. A strong exotherm and pressure drop of 150-200 psig over a course of 20 minutes was observed. The oxygen cycle was repeated five more times in increments of 50 psig oxygen and 100 psig carbon monoxide at intervals of 20 minutes during an autoclave residence period of 120 minutes. A total pressure drop of about 1000 psig was observed. The reaction was terminated before completion and cooled to ambient temperature and vented to ambient pressure. Solids were separated from liquids by vacuum filtration. The 1,3-butadiene conversion and selectivities to the dimethyl hex-3-endioate based on the butadiene was 55 percent and 74 mole percent respectively. The dimethyl hex-3-endioate was isolated from the oxidative carbonylation reaction mixture by fractional vacuum distillation and analyzed by gas liquid chromatography (Fraction b.p. 123° C. @ 9 mm Hg.) for use in a subsequent hydrogenation step to prepare dimethyl adipate. The prefraction (b.p. 67° C. @ 54 mm Hg) containing cyclohexanone, 1-methoxycyclohexene and minor amounts of unreacted 1,1-dimethoxycyclohexane was cycled to a regeneration step for subsequent use in further oxidative carbonylation reactions. The pot residue from the oxidative carbonylation reaction containing a very small amount of dimethyl hex-3-endioate product heal and a slurry containing approximately 99.9 percent of the original charged palladium (II) chloride/copper (II) chloride and lithium chloride carbonylation catalyst mixture was recycled for use in a subsequent second pass 1,3-butadiene oxidative carbonylation reaction.
Quantity
1000 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mmol
Type
catalyst
Reaction Step Two
Quantity
25 mmol
Type
catalyst
Reaction Step Three
Quantity
5 mmol
Type
reactant
Reaction Step Four
Quantity
32 mmol
Type
reactant
Reaction Step Four
Quantity
1000 mmol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
catalyst
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
12 mmol
Type
reactant
Reaction Step Six
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0 (± 1) mol
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Reaction Step Seven
Quantity
0 (± 1) mol
Type
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Reaction Step Eight
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0 (± 1) mol
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reactant
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
P Müller, M Rey - Helvetica Chimica Acta, 1982 - Wiley Online Library
… The title compound 1 was synthesized via addition of dichlorocarbene to dimethyl trans-3-hexenedioate (5), using o-nitrophenylselenic acid-elimination to form the double bonds. …
Number of citations: 3 onlinelibrary.wiley.com
J Hadel, S Noreen, MN Dell'anna… - … Green Chemistry in …, 2023 - ACS Publications
… are commonly used in place of acids due to their better solubility, reactivity, and lower risk of decarboxylation, t3HDA was replaced with its dimethyl ester, dimethyl trans-3-hexenedioate …
Number of citations: 1 pubs.acs.org
P Carter, TH Lee, PM Meyer, D Dileep, NL Chalgren… - 2023 - chemrxiv.org
… For the synthesis of a DOPO tethered diacid, dimethyl-trans-3-hexenedioate (dmt3HD) underwent a base-catalyzed one-pot isomerization and functionalization through Michael-…
Number of citations: 0 chemrxiv.org
K Tanaka - Journal of Biological Chemistry, 1972 - ASBMB
… and an olefinic methine since the same kind of doublet was observed at the same position (3.10 6) in Ni\IR spectra of methyl 3-octenoate and dimethyl trans-3-hexenedioate. …
Number of citations: 141 www.jbc.org
HH Lin, Y Cheng, J Huo, BH Shanks - ACS omega, 2021 - ACS Publications
Amidation is an important reaction for bioderived platform molecules, which can be upgraded for use in applications such as polymers. However, fundamental understanding of the …
Number of citations: 1 pubs.acs.org
M Hidai, A Misono - Aspects of Homogeneous Catalysis: A Series of …, 1974 - Springer
… contained approximately 90% linear dimers, with dimethyl trans-2-hexenedioate (67%) as the maj hor isomer, while the next most prevalent isomer was dimethyl trans-3-hexenedioate. …
Number of citations: 10 link.springer.com
C Lenz, C Haubmann, H Hübner, F Boeckler… - Bioorganic & medicinal …, 2005 - Elsevier
… (a) After treatment of sodium (1.22 g, 53 mmol), having reacted in MeOH (300 mL) at 0 C, with a solution of dipropylamine (200 mL) and dimethyl trans-3-hexenedioate (52.8 g, 307 mmol…
Number of citations: 34 www.sciencedirect.com
KD Black - 1990 - search.proquest.com
An account is given of the history of lubricant development and the important synthetic lubricant classes are described. A range of polyol esters of straight-chain fatty acids have been …
Number of citations: 0 search.proquest.com
J Tsuji, J Tsuji - Organic Synthesis with Palladium Compounds, 1980 - Springer
… contained approximately 90% linear dimers, with dimethyl trans-2-hexenedioate (67%) as a major isomer, while the next most prevalent isomer was dimethyl trans-3-hexenedioate [575]…
Number of citations: 0 link.springer.com
A Behr - Industrial Applications of Homogeneous Catalysis, 1988 - Springer
… contained approximately 90% linear dimers with dimethyl trans-2-hexenedioate (67%) as the major isomer, while the next most prevalent isomer was dimethyl trans-3-hexenedioate. …
Number of citations: 3 link.springer.com

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